4',7-Tetrahydrodaidzein diacetate
CAS No.: 457655-68-4
Cat. No.: VC8027872
Molecular Formula: C19H18O6
Molecular Weight: 342.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 457655-68-4 |
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Molecular Formula | C19H18O6 |
Molecular Weight | 342.3 g/mol |
IUPAC Name | [4-(7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate |
Standard InChI | InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3 |
Standard InChI Key | DNYPQVFQEQIQQK-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4',7-Tetrahydrodaidzein diacetate is systematically named [4-(7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate . Its molecular formula is C₁₉H₁₈O₆ (molecular weight: 342.34 g/mol), though discrepancies in literature occasionally report C₁₉H₁₄O₆ due to typographical errors . The structure comprises a dihydrochromen backbone (3,4-dihydro-2H-chromen) with acetyloxy groups at positions 4' and 7 (Figure 1). The "tetrahydro" designation reflects the hydrogenation of the pyran ring’s double bond, yielding a saturated heterocyclic system .
Stereochemical Considerations
Hydrogenation of the precursor isoflavone (4',7-diacetoxydaidzein) produces a mixture of cis and trans isomers. The ratio of these isomers depends on reaction conditions, particularly the palladium catalyst loading and solvent choice. For instance, using 5% Pd/C in methanol yields a 73:27 cis/trans ratio, while higher palladium concentrations favor the trans isomer . Separation of isomers is achievable via recrystallization from ethanol, enabling isolation of pure trans-4',7-diacetoxytetrahydrodaidzein .
Synthesis and Reaction Pathways
Hydrogenation of Isoflavones
The primary synthesis route involves catalytic hydrogenation of 4',7-diacetoxydaidzein (C₁₉H₁₄O₆) under mild conditions. Key steps include:
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Substrate Preparation: Daidzein is acetylated using acetic anhydride and pyridine to protect hydroxyl groups .
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Hydrogenation: The acetylated isoflavone is reduced using hydrogen gas and palladium-on-carbon (Pd/C) in methanol or ethyl acetate. This step saturates the pyran ring’s double bond, forming the tetrahydro derivative .
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Isomer Separation: The cis/trans mixture is resolved via fractional crystallization or chromatography .
Example: Hydrogenation of 4',7-diacetoxydaidzein (0.5 g) in methanol (50 mL) with 5% Pd/C (0.07 g) yields 0.4 g (80%) of tetrahydrodaidzein diacetate after 72 hours .
Dehydration to Isoflav-3-enes
4',7-Tetrahydrodaidzein diacetate serves as a precursor to 4',7-diacetoxydehydroequol (an isoflav-3-ene) via acid-catalyzed dehydration. Phosphorus pentoxide or p-toluenesulfonic acid in dichloromethane facilitates this transformation, achieving yields up to 67% .
Reaction Conditions:
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Catalyst: P₂O₅ (5 g) in dry dichloromethane (80 mL).
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Outcome: 0.64 g (67%) of 4',7-diacetoxydehydroequol after 2 hours .
Structural Characterization
Spectroscopic Data
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NMR Spectroscopy:
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Mass Spectrometry:
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 254156) confirms the planar structure of the dihydrochromen ring and acetyloxy substituents. The crystal system is monoclinic (space group P2₁/c), with unit cell parameters a=8.42 Å, b=10.15 Å, c=12.30 Å, and β=102.5° .
Applications and Derivative Synthesis
Pharmaceutical Intermediates
4',7-Tetrahydrodaidzein diacetate is a key precursor in synthesizing equol and dehydroequol, compounds with estrogenic activity. Deacetylation using imidazole in ethanol yields tetrahydrodaidzein, a potential therapeutic agent for hormone-dependent conditions .
Example: Refluxing 4',7-diacetoxytetrahydrodaidzein (0.2 g) with imidazole (0.4 g) in ethanol (8 mL) produces 0.16 g (79%) of tetrahydrodaidzein .
Material Science Applications
The compound’s crystalline nature (melting point 209°C) and stability make it suitable for solid-state studies and polymer modification .
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